![molecular formula C6H11ClN2O B13799835 Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
Acetyl chloride,[(1-imino-2-methylpropyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl chloride,[(1-imino-2-methylpropyl)amino]- is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol. It is known for its reactivity and is used in various chemical processes and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl chloride,[(1-imino-2-methylpropyl)amino]- typically involves the reaction of acetyl chloride with an appropriate amine precursor. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of Acetyl chloride,[(1-imino-2-methylpropyl)amino]- is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl chloride,[(1-imino-2-methylpropyl)amino]- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with Acetyl chloride,[(1-imino-2-methylpropyl)amino]- include bases, acids, and other nucleophiles. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product .
Major Products Formed
The major products formed from reactions involving Acetyl chloride,[(1-imino-2-methylpropyl)amino]- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted amides and other derivatives .
Applications De Recherche Scientifique
Acetyl chloride,[(1-imino-2-methylpropyl)amino]- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetyl chloride,[(1-imino-2-methylpropyl)amino]- involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context of its use in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl chloride: A simpler compound with the formula CH3COCl, used in similar chemical reactions.
N-Methylacetamide: A related compound with the formula CH3CONHCH3, used in organic synthesis.
Uniqueness
Acetyl chloride,[(1-imino-2-methylpropyl)amino]- is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H11ClN2O |
|---|---|
Poids moléculaire |
162.62 g/mol |
Nom IUPAC |
2-[(1-amino-2-methylpropylidene)amino]acetyl chloride |
InChI |
InChI=1S/C6H11ClN2O/c1-4(2)6(8)9-3-5(7)10/h4H,3H2,1-2H3,(H2,8,9) |
Clé InChI |
LDDVKNXSWMRQND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=NCC(=O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


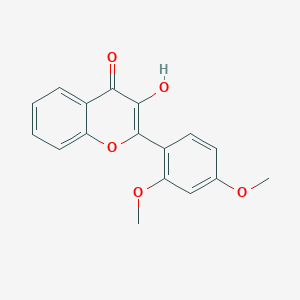

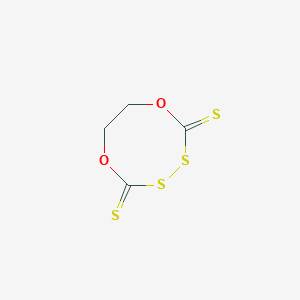
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
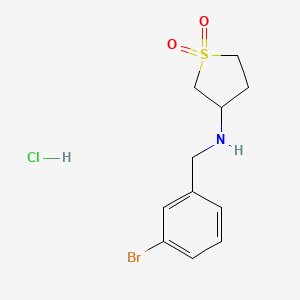

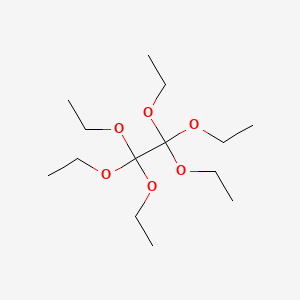
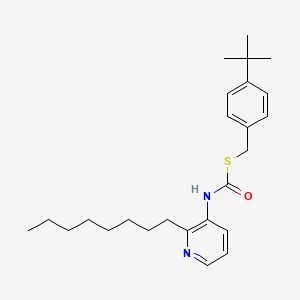
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
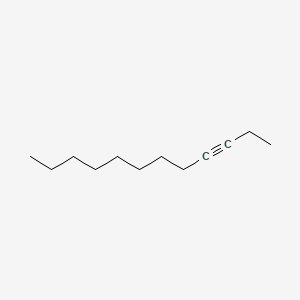

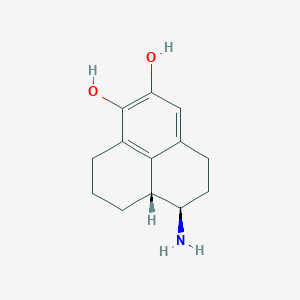
![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
